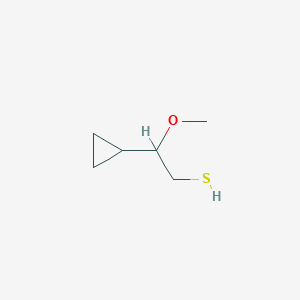

2-Cyclopropyl-2-methoxyethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclopropyl-2-methoxyethanethiol is a compound that contains a cyclopropyl group and a methoxyethanethiol group . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction . Methoxyethanethiol is a compound with the molecular formula C3H8OS .

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and a transition metal catalyst, typically palladium . The synthesis of methoxyethanethiol-related compounds is not explicitly mentioned in the search results.Chemical Reactions Analysis

Cyclopropyl-containing compounds can undergo a variety of reactions, including cobalt-catalyzed cross-coupling with alkyl iodides and Grignard reagents . Other reactions include the Suzuki-Miyaura coupling with potassium cyclopropyltrifluoroborates . The specific reactions involving this compound are not detailed in the search results.Applications De Recherche Scientifique

Pummerer-type Reaction Mediated Ring-opening

A study explored the Pummerer-type reaction mediated ring-opening of cyclopropyl compounds, highlighting a methodology for generating β-(phenylthio)-α,β- and γ,δ-unsaturated aldehydes. This reaction provides insight into the versatility of cyclopropyl compounds in synthetic chemistry, offering pathways to complex molecules under mild conditions (Pohmakotr et al., 2001).

Spectroscopic and Calorimetric Studies

Another study used spectroscopic and calorimetric techniques to examine the mechanism of methylenecyclopropane rearrangements. The findings contribute to a deeper understanding of the reaction mechanisms of cyclopropyl derivatives, providing a basis for further research in reaction dynamics (Ikeda et al., 2003).

Vinylcyclopropanation via Alkenylrhodium(I)

Research on cyclization reactions forming vinylcyclopropanes via alkenylrhodium(I) demonstrated an innovative approach to constructing complex cyclic structures through multiple carbon-carbon bond formations. This study showcases the potential of cyclopropyl derivatives in facilitating the synthesis of intricate molecular architectures (Miura et al., 2006).

Asymmetric Synthesis of Cyclopropanes

The asymmetric synthesis of cyclopropanes using 2-sulfinylacrylonitrile and 2-methoxyfuran was explored, addressing challenges related to the separation of diastereoisomers and epimerization in desulfinylation reactions. This study contributes to the field of asymmetric synthesis, offering solutions to common issues in the preparation of chiral cyclopropane derivatives (Cruz et al., 2005).

Catalytic Enantioselective Hydroboration

A method for synthesizing cyclopropyl boronates with high diastereo- and enantioselectivity via rhodium-catalyzed asymmetric hydroboration was developed. This research highlights the importance of directing effects for achieving high enantiomeric induction and demonstrates the utility of cyclopropylboronic derivatives in cross-coupling reactions (Rubina et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .

Mode of Action

It is suggested that similar compounds undergo an enzymatic cyclopropane ring opening reaction, which forms a covalent bond with a target enzyme . This interaction with its targets could lead to changes in the biochemical processes within the cell.

Propriétés

IUPAC Name |

2-cyclopropyl-2-methoxyethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-7-6(4-8)5-2-3-5/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAJXUMOZONLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)

![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2580166.png)

![N-[(3-Methoxythiolan-3-YL)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2580174.png)